molecular formula C36H48N2O2 B8106631 Oleic-DBCO

Oleic-DBCO

Cat. No.: B8106631
M. Wt: 540.8 g/mol
InChI Key: XQWJKAQVIAJNTR-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oleic-DBCO involves the reaction of oleic acid with dibenzocyclooctyne (DBCO). The DBCO group is known for its high reactivity and selectivity, enabling precise addition reactions with molecules containing azide groups . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually stored in a sealed, light-protected environment to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions: Oleic-DBCO primarily undergoes click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation and other applications .

Common Reagents and Conditions:

    Reagents: Azide-containing molecules, catalysts (if necessary)

    Conditions: Mild temperatures, often in aqueous or organic solvents

Major Products: The primary product of the reaction between this compound and azide-containing molecules is a stable triazole linkage. This product is highly valuable in various applications, including drug development and molecular imaging .

Mechanism of Action

The mechanism of action of Oleic-DBCO involves its high reactivity with azide groups, leading to the formation of stable triazole linkages. This reaction is facilitated by the strain in the DBCO ring, which drives the cycloaddition process. The resulting triazole linkage is stable and can be used to link various molecules, enabling targeted protein degradation and other applications .

Properties

IUPAC Name

(Z)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-35(39)37-29-28-36(40)38-30-33-23-18-17-21-31(33)26-27-32-22-19-20-24-34(32)38/h9-10,17-24H,2-8,11-16,25,28-30H2,1H3,(H,37,39)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWJKAQVIAJNTR-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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